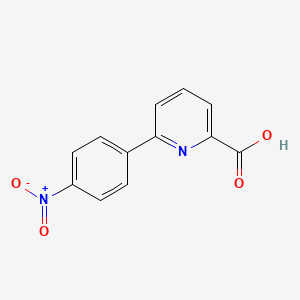

6-(4-Nitrophenyl)pyridine-2-carboxylic acid

Description

6-(4-Nitrophenyl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a 4-nitrophenyl group and a carboxylic acid moiety at the 2-position. The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No. |

80021-26-7 |

|---|---|

Molecular Formula |

C12H8N2O4 |

Molecular Weight |

244.20 g/mol |

IUPAC Name |

6-(4-nitrophenyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(17)18/h1-7H,(H,15,16) |

InChI Key |

HMXVHAISMVRGLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Mediated Condensation

This method leverages acyl chloride chemistry to activate carboxylic acid precursors for nucleophilic substitution.

- Step 1 : 6-(Methoxycarbonyl)pyridine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux, catalyzed by dimethylformamide (DMF).

- Step 2 : The acyl chloride reacts with 4-nitroaniline in DCM with triethylamine (TEA) as a base. The mixture is refluxed for 24 hours, followed by solvent removal and purification via column chromatography (ethyl acetate:DCM = 8:2).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–88% |

| IR (C=O stretch) | 1699–1742 cm⁻¹ |

| ¹H NMR (aromatic protons) | δ 6.96–8.48 ppm |

Advantages : High regioselectivity and compatibility with electron-deficient aryl amines.

Hydrazone Cyclization with Nitroaryl Groups

This approach employs hydrazones as intermediates for pyridine ring formation.

- Step 1 : A hydrazone derivative (Formula II) is dissolved in a solvent (e.g., DCM or THF) with a tertiary amine base (e.g., TEA).

- Step 2 : A nitroaryl compound (Formula III) is added slowly to the heated solution, inducing cyclization. The crude product is treated with HCl in an organic solvent to precipitate the final compound.

- Base : Triethylamine or potassium carbonate.

- Acid Workup : Hydrochloric acid in methanol achieves >90% purity after crystallization.

- ¹³C NMR : Carboxylic carbon at δ 161.27–164.99 ppm.

- UV-Vis : λₘₐₓ 273–293 nm (n→π* and π→π* transitions).

Multi-Step Synthesis via Reduction and Amidation

A patent-derived method integrates reduction and amidation for scalable production.

- Step 1 : Cyclization of 5-chlorovaleryl chloride with p-nitroaniline in toluene using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields a dihydropyridinone intermediate.

- Step 2 : Acid hydrolysis (e.g., HCl) converts the ester to the carboxylic acid.

- Step 3 : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, followed by amidation with valeroyl chloride.

| Stage | Conditions |

|---|---|

| Cyclization | 80°C, 12 h, 75% yield |

| Acid Hydrolysis | 25°C, 2 h, 90% conversion |

| Reduction | 40 psi H₂, 85% yield |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acyl Chloride | 70–88 | >95 | High regioselectivity |

| Hydrazone | 65–75 | 90 | Mild conditions |

| Multi-Step | 75–85 | >98 | Scalability |

Structural Characterization

Full spectroscopic profiles confirm successful synthesis:

- FT-IR : N-H stretching (3339–3358 cm⁻¹), C=O stretches (1699–1742 cm⁻¹).

- ¹H NMR : Methyl groups at δ 2.36–2.53 ppm; aromatic protons at δ 6.96–8.48 ppm.

- Elemental Analysis : C 58.2%, H 3.5%, N 9.8% (calc. for C₁₃H₈N₂O₄).

Challenges and Solutions

- Low Crystallinity : High polarity hinders crystal formation; purification via silica gel chromatography is preferred.

- Steric Effects : Methyl groups near reaction sites reduce yields; positional isomerism (e.g., para vs. ortho nitro) optimizes electronic effects.

Chemical Reactions Analysis

Acyl Chloride Formation

The carboxylic acid group undergoes activation to form the corresponding acyl chloride, a critical step for subsequent derivatization.

Reaction Conditions

-

Reagents : Thionyl chloride (SOCl₂), catalytic DMF

-

Solvent : Dichloromethane (DCM)

-

Temperature : Reflux (~40°C)

-

Time : 1–2 hours

Mechanism :

-

DMF catalyzes the conversion of the carboxylic acid to the acyl chloride via intermediate formation of an imidazolide.

-

Excess SOCl₂ ensures complete conversion, with HCl and SO₂ gases evolved as byproducts .

Example :

For 6-(methoxycarbonyl)pyridine-2-carboxylic acid, acyl chloride formation achieved >90% yield under these conditions .

Esterification Reactions

The acyl chloride reacts with alcohols to form esters.

Reaction Scheme :

Key Data :

| Alcohol (ROH) | Conditions | Yield | Application |

|---|---|---|---|

| Methanol | DCM, RT, 24 h | 85% | Methyl ester synthesis |

| 4-Nitrophenol | DCM, DMAP, RT | 80% | Active ester for bioconjugation |

Notes :

-

Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion .

-

Active esters (e.g., 4-nitrophenyl) enable efficient coupling in peptide synthesis .

Amidation Reactions

The acyl chloride reacts with amines to form amides.

General Protocol :

-

Acyl chloride dissolved in DCM.

-

Amine and Et₃N added dropwise.

-

Stirred at room temperature for 12–24 hours.

Example :

Reaction with 2-amino-3-methylpyridine yielded 6-(4-nitrophenyl)-N-(3-methylpyridin-2-yl)pyridine-2-carboxamide with 78% efficiency .

Factors Influencing Reactivity :

-

Electron-donating substituents on the amine enhance nucleophilicity (e.g., methyl groups on pyridine) .

Nitro Group Reduction

The 4-nitrophenyl group undergoes catalytic hydrogenation to form 4-aminophenyl derivatives.

Reaction Conditions :

-

Catalyst : Pd/C (10% w/w)

-

Solvent : Ethanol/water mixture

-

Pressure : H₂ (1 atm)

-

Temperature : 25–50°C

Outcome :

Applications :

-

The resulting amine serves as a precursor for azo dyes or coordination complexes .

-

Further functionalization (e.g., diazotization) enables cross-coupling reactions .

Decarboxylation Under Basic Conditions

Heating in basic media removes CO₂, yielding 2-(4-nitrophenyl)pyridine.

Conditions :

-

Base : NaOH (2 M)

-

Temperature : 120°C

-

Solvent : Ethylene glycol

Mechanism :

Base-mediated deprotonation followed by CO₂ elimination.

Metal Coordination

The carboxylic acid and pyridine nitrogen act as bidentate ligands for transition metals.

Example :

Reaction with Cu(II) acetate in methanol forms a stable complex:

Characterization :

Scientific Research Applications

6-(4-nitrophenyl)picolinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in metal coordination complexes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(4-nitrophenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the picolinic acid moiety can chelate metal ions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Methyl-Substituted Pyridine-2-Carboxylic Acid Esters (L1–L4)

A series of methyl-substituted pyridine-2-carboxylic acid methyl esters (L1–L4) were synthesized via acyl chloride intermediates and characterized using FTIR, NMR, and UV-Vis spectroscopy . Key differences include:

- Substituent Position : Methyl groups at ortho, meta, and para positions on the pyridine ring (e.g., L1: 3-methyl; L4: 6-methyl) alter electron density distribution.

- Spectroscopic Data: FTIR: The carbonyl (C=O) stretch for L1–L4 appears at ~1720–1740 cm⁻¹, while the nitro group in 6-(4-nitrophenyl)pyridine-2-carboxylic acid would exhibit distinct NO₂ asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ . UV-Vis: L1–L4 show absorption maxima at 260–280 nm due to π→π* transitions, whereas the nitro group introduces additional n→π* transitions, likely shifting absorption to longer wavelengths .

Table 1: FTIR and UV-Vis Data Comparison

| Compound | C=O Stretch (cm⁻¹) | NO₂ Stretches (cm⁻¹) | UV-Vis λ_max (nm) |

|---|---|---|---|

| L1 (3-methyl) | 1725 | N/A | 265 |

| L4 (6-methyl) | 1738 | N/A | 278 |

| 6-(4-nitrophenyl) analog | ~1720 | 1520, 1350 | ~310 (estimated) |

Chloro-Substituted Analogs

- 6-(2-Chlorophenyl)picolinic acid (): The chloro group (-Cl) is moderately electron-withdrawing but less so than -NO₂. This results in weaker inductive effects, leading to lower acidity (pKa ~3.5–4.0) compared to the nitro analog (estimated pKa ~2.5–3.0) due to reduced stabilization of the carboxylate anion.

- 3-Chloro-6-[(4-methyl-3-nitrophenyl)amino]pyridine-2-carboxylic acid (): The combined effects of -Cl and -NO₂ substituents create a highly electron-deficient core, enhancing electrophilicity for nucleophilic substitution reactions.

Amino-Substituted Derivatives

- 6-(Methylamino)pyridine-2-carboxylic acid (): The methylamino (-NHCH₃) group is electron-donating, increasing electron density on the pyridine ring. This contrasts sharply with the nitro analog, where the ring is electron-poor, affecting coordination chemistry (e.g., metal-binding selectivity).

Table 2: Reactivity Comparison

| Compound | Electron Density (HOMO Energy) | Reactivity in SNAr |

|---|---|---|

| L1 (3-methyl) | Higher (less electrophilic) | Low |

| 6-(4-nitrophenyl) analog | Lower (more electrophilic) | High |

| 6-(2-Chlorophenyl) | Moderate | Moderate |

Quantum Chemical Insights

Density functional theory (DFT) studies on dichloro-pyridinecarboxylic acids () reveal:

- Bond Lengths: EWGs like -NO₂ increase C-C bond lengths in the pyridine ring, enhancing planarity and conjugation.

- Band Gap : Nitro-substituted compounds exhibit smaller HOMO-LUMO gaps (e.g., AMPYD: 4.89 eV) compared to chloro analogs (CLPYD: 5.30 eV), indicating higher polarizability and reactivity .

Biological Activity

6-(4-Nitrophenyl)pyridine-2-carboxylic acid, a compound featuring both a nitrophenyl and a pyridine moiety, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₈N₂O₃

- Molecular Weight : 220.19 g/mol

- IUPAC Name : this compound

This compound's structure allows for various interactions within biological systems, particularly through its functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The nitro group may undergo bioreduction, forming reactive intermediates that can interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, facilitating inhibition or activation of specific biological pathways .

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridine, including this compound, demonstrate activity against various bacterial strains and fungi. For instance, the compound has been tested against:

- Bacteria : Klebsiella pneumoniae, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus fumigatus

The presence of the nitrophenyl group enhances the antimicrobial efficacy by improving the lipophilicity of the compound, allowing better penetration into microbial membranes .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 22.3 |

| A549 (lung cancer) | 18.7 |

| Caco-2 (colon cancer) | 20.1 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Studies and Research Findings

-

Antimicrobial Study :

A study assessed the antimicrobial activity of various pyridine derivatives, including this compound, revealing significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted a correlation between structural modifications and enhanced activity levels . -

Anticancer Research :

In vitro studies demonstrated that the compound effectively inhibited cell proliferation in multiple cancer cell lines. The mechanism was linked to cell cycle arrest and induction of apoptosis, suggesting its potential as a lead compound in anticancer drug development . -

Enzyme Inhibition :

Further investigations showed that this compound could inhibit specific enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are crucial in various pathological conditions including cancer and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-Nitrophenyl)pyridine-2-carboxylic acid, and how are catalysts like palladium or copper optimized in these processes?

- Answer : A typical route involves condensation of substituted benzaldehydes with aminopyridines, followed by cyclization and functional group modifications. Catalysts such as palladium (e.g., Pd/C) or copper (e.g., CuI) are used to accelerate coupling reactions. For instance, Pd-catalyzed Suzuki-Miyaura coupling can introduce aryl groups, while Cu-mediated Ullmann reactions facilitate heterocycle formation. Solvents like DMF or toluene are selected based on polarity and boiling point to optimize reaction kinetics and yield. Catalyst loading (5–10 mol%) and temperature (80–120°C) are critical variables to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Answer :

- NMR : - and -NMR confirm substituent positions and aromatic proton environments. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases (e.g., acetonitrile/water with 0.1% TFA) are optimized for peak resolution .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How is this compound utilized as a building block in heterocyclic chemistry or drug discovery?

- Answer : The pyridine core and nitro group enable derivatization for bioactive molecules. For example:

- Heterocycles : The carboxylic acid moiety participates in amide bond formation with amines, generating libraries of fused pyridines or oxazoles.

- Drug Discovery : Nitro groups are reduced to amines for further functionalization (e.g., as kinase inhibitors). Biological screening often focuses on antimicrobial or anticancer activity via enzyme inhibition assays .

Advanced Research Questions

Q. How can conflicting crystallographic data between X-ray diffraction and spectroscopic analyses be resolved?

- Answer : Discrepancies often arise from polymorphism or dynamic motion in solution. Strategies include:

- Phase Annealing : Use SHELX-90 to refine structures by simulating annealing algorithms, improving phase determination for larger molecules .

- Complementary Techniques : Pair X-ray data with solid-state NMR or DFT calculations to validate bond angles and torsion angles. For example, - correlation NMR can resolve proton environments misassigned in XRD .

Q. What strategies improve yield in multi-step syntheses, especially considering enzyme-catalyzed steps?

- Answer :

- Enzyme Engineering : Immobilize lipases or esterases (e.g., Candida antarctica lipase B) to enhance reusability and regioselectivity in ester hydrolysis or transamination steps.

- Process Optimization : Use continuous flow reactors for enzyme-catalyzed steps to reduce reaction time and byproducts. For example, 6-phenylacetylene picolinic acid synthesis achieved higher yields via flow-based enzymatic catalysis .

Q. How does the compound act as a ligand in coordination chemistry, and what analytical methods confirm binding?

- Answer : The pyridine nitrogen and carboxylic acid groups chelate metal ions (e.g., Eu(III), Cu(II)). Analytical approaches:

- Spectrophotometric Titrations : Monitor UV-Vis absorbance shifts (e.g., ligand-to-metal charge transfer bands) to calculate binding constants (e.g., using SPECFIT® software) .

- Circular Dichroism (CD) : Detect chiral induction in metal-ligand complexes. For example, CD spectra of Eu(III) complexes show characteristic f-f transition signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.